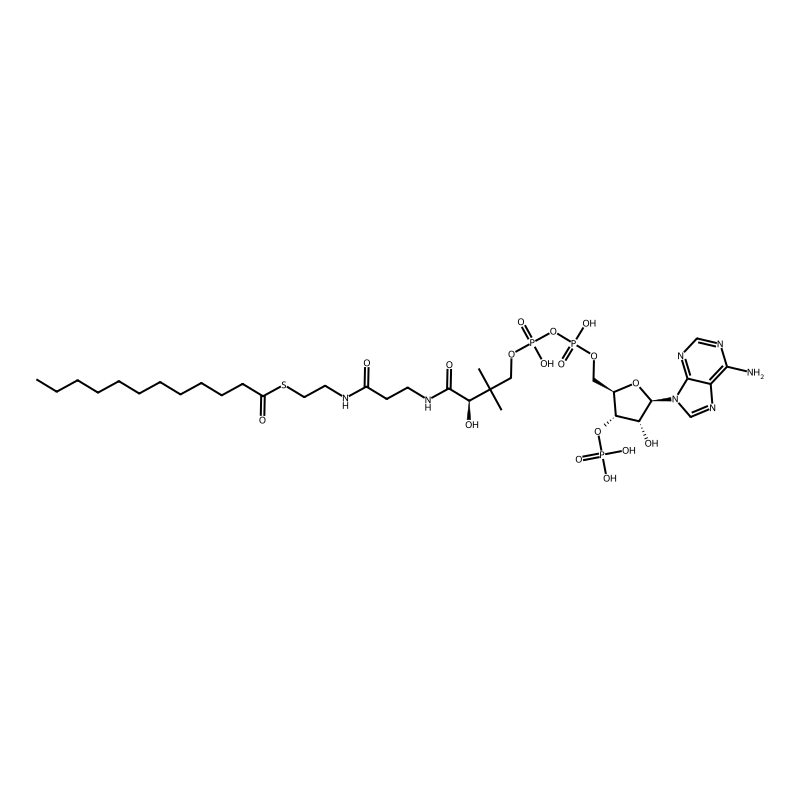

Lauroyl-coa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Activity Studies

Lauroyl-CoA serves as a substrate for numerous enzymes involved in fatty acid degradation, most notably in the beta-oxidation pathway. Researchers use Lauroyl-CoA to assess the activity and regulation of these enzymes. By measuring the breakdown rate of Lauroyl-CoA, scientists can gain insights into cellular fatty acid utilization and potential disruptions in this pathway (). This information is valuable in understanding diseases like obesity and fatty liver disease, where abnormal fatty acid metabolism is implicated.

Investigating Chain Length Specificity

The lauric acid component of Lauroyl-CoA has a specific chain length (12 carbons). This property makes it a valuable tool for studying the chain length specificity of enzymes involved in fatty acid metabolism. By comparing the activity of enzymes with Lauroyl-CoA and substrates with different chain lengths, researchers can elucidate how these enzymes discriminate against or favor fatty acids based on their size (). This knowledge is crucial for understanding how cells regulate the breakdown and storage of different types of fats.

Modulation of Cellular Processes

Lauroyl-CoA can also be used to investigate its effects on various cellular processes. Studies have explored how Lauroyl-CoA exposure influences gene expression, protein activity, and even cell death. By observing these effects, researchers can gain insights into the signaling pathways triggered by Lauroyl-CoA and its potential role in cellular stress responses or metabolic regulation (). This knowledge may pave the way for the development of therapeutic strategies targeting specific steps in Lauroyl-CoA-mediated pathways.

Lauroyl-CoA, also known as dodecanoyl-CoA or C12:0-CoA, is a medium-chain fatty acyl-CoA that forms from the condensation of the thiol group of coenzyme A with the carboxy group of lauric acid (dodecanoic acid). This compound belongs to the class of organic compounds known as beta hydroxy acids and derivatives, characterized by a carboxylic acid substituted with a hydroxyl group on the third carbon atom. Lauroyl-CoA is hydrophobic, practically insoluble in water, and relatively neutral, making it an important lipid molecule in various biological processes. It is present in all living organisms, from bacteria to humans .

- Lauroyl-CoA serves as a vital intermediate in several cellular processes:

- Fatty acid oxidation: Lauroyl-CoA is a substrate for β-oxidation, where it's broken down to generate ATP, the cell's primary energy source [].

- Lipid biosynthesis: Lauroyl-CoA can also be used for the synthesis of certain complex lipids like triglycerides.

- Signaling: Lauroyl-CoA might play a role in cellular signaling pathways by activating specific enzymes involved in gene expression and metabolism.

- Lauroyl-CoA itself is not considered highly toxic. However, as a metabolic intermediate, imbalances in its levels can be detrimental.

- Excessive Lauroyl-CoA accumulation can disrupt cellular homeostasis and potentially contribute to metabolic disorders.

- Beta-Oxidation: Lauroyl-CoA undergoes beta-oxidation, where it is broken down into acetyl-CoA units. The general reaction can be represented as:

- Esterification: It can also react with other compounds to form esters. For instance:

- Hydrolysis: In the presence of water, lauroyl-CoA can hydrolyze to produce laurate and coenzyme A: .

Lauroyl-CoA plays a significant role in various metabolic pathways, particularly in the mitochondrial beta-oxidation of long-chain saturated fatty acids. This process is crucial for energy production and fatty acid metabolism. In humans, deficiencies or dysfunctions in this pathway can lead to metabolic disorders associated with impaired fatty acid oxidation . Additionally, lauroyl-CoA has been implicated in cellular signaling pathways and may influence lipid metabolism and energy homeostasis.

Lauroyl-CoA is synthesized through enzymatic reactions involving long-chain fatty acids. The primary method of synthesis includes:

- Activation of Lauric Acid: Lauric acid is activated by the enzyme long-chain-fatty-acid--CoA ligase 2, which catalyzes the reaction between lauric acid and coenzyme A in the presence of ATP: .

- Subsequent Modifications: Once formed, lauroyl-CoA can undergo further modifications through various enzymatic pathways to participate in lipid biosynthesis or degradation.

Lauroyl-CoA has several applications across different fields:

- Biochemical Research: It serves as a substrate for studying fatty acid metabolism and mitochondrial function.

- Food Industry: Its presence in various foods suggests potential roles as a biomarker for dietary intake.

- Pharmaceuticals: Understanding its metabolic pathways may aid in developing treatments for metabolic disorders related to fatty acid oxidation .

Studies have shown that lauroyl-CoA interacts with various enzymes involved in lipid metabolism. For example:

- It acts as a substrate for acyltransferases that incorporate fatty acids into complex lipids.

- Lauroyl-CoA-dependent reactions have been studied to quantify hydrogen peroxide production through oxidation processes .

These interactions highlight its importance in metabolic pathways and cellular functions.

Lauroyl-CoA shares structural and functional similarities with several other acyl-CoAs. Here are some comparable compounds:

| Compound Name | Chain Length | Notable Features |

|---|---|---|

| Myristoyl-CoA | 14 carbons | Involved in membrane lipid synthesis |

| Palmitoyl-CoA | 16 carbons | Key player in energy metabolism |

| Stearoyl-CoA | 18 carbons | Important for triglyceride synthesis |

| Capryloyl-CoA | 8 carbons | Shorter chain length; used in antimicrobial applications |

Uniqueness of Lauroyl-CoA: Lauroyl-CoA's medium-chain length allows it to participate efficiently in both energy production and lipid synthesis pathways, distinguishing it from longer-chain acyl-CoAs which may have more specialized roles within cellular membranes or energy storage systems .

Fundamental Catalytic Mechanism

Lauroyl-coenzyme A biosynthesis occurs through the action of acyl-coenzyme A synthetases, which represent a crucial family of ligases responsible for fatty acid activation [1] [2]. These enzymes catalyze the formation of lauroyl-coenzyme A through a two-step mechanism proceeding via an adenylated intermediate [3] [4]. The overall reaction involves the conversion of lauric acid (dodecanoic acid) plus coenzyme A and adenosine triphosphate to lauroyl-coenzyme A, adenosine monophosphate, and pyrophosphate [2] [5].

The enzymatic mechanism follows a bi uni uni bi ping-pong pathway, where substrates enter and products leave the enzyme in a specific sequential manner [2]. In the first step, adenosine triphosphate and lauric acid enter the enzyme active site, with the negatively charged carboxyl oxygen of lauric acid attacking the alpha phosphate of adenosine triphosphate to form an adenosine triphosphate-lauric acid intermediate [2]. Subsequently, pyrophosphate is released, resulting in an adenosine monophosphate-lauric acid intermediate within the active site [2]. Coenzyme A then enters the enzyme to form a ternary complex, ultimately yielding adenosine monophosphate and lauroyl-coenzyme A as final products [2].

Enzyme Specificity and Kinetic Parameters

Long-chain fatty acyl-coenzyme A synthetases demonstrate significant substrate specificity for lauroyl-coenzyme A synthesis. Research indicates that these enzymes exhibit optimal activity with fatty acids containing 12 to 22 carbon atoms, with lauroyl-coenzyme A (carbon-12) representing a preferred substrate [6] [4]. The Michaelis constant for lauroyl-coenzyme A synthesis has been determined to be approximately 0.05 millimolar, indicating high enzyme affinity for this substrate [7].

Multiple isoforms of acyl-coenzyme A synthetases contribute to lauroyl-coenzyme A biosynthesis across different cellular compartments and tissue types [5] [8]. The long-chain fatty acyl-coenzyme A synthetase family includes thirteen distinct isoforms in mammals, each displaying differential tissue distribution and regulatory properties [8]. These enzymes are present in all organisms from bacteria to humans, highlighting their fundamental importance in cellular metabolism [1] [3].

Structural and Mechanistic Insights

The active site architecture of acyl-coenzyme A synthetases reveals specific structural features that facilitate lauroyl-coenzyme A formation. Crystallographic studies have identified critical amino acid residues, including a tryptophan residue that forms hydrogen bonds with the alpha-phosphorus atom of adenosine triphosphate, making the phosphorus electron deficient and facilitating nucleophilic attack [6]. The enzyme undergoes significant conformational changes during catalysis, with different conformational states catalyzing the two partial reactions of the overall mechanism [9].

Recent investigations have revealed that the conformational dynamics play a crucial role in catalytic efficiency [9]. The enzyme adopts distinct conformational states for each step of the reaction, with one configuration favoring coenzyme A binding and product formation, while another facilitates adenosine triphosphate binding and adenylate formation [9]. This conformational flexibility ensures efficient substrate turnover and product release.

Table 1: Kinetic Parameters for Lauroyl-Coenzyme A Enzymatic Synthesis

| Enzyme System | Michaelis Constant (millimolar) | Substrate Specificity | Reference |

|---|---|---|---|

| Long-chain fatty acyl-coenzyme A synthetase (general) | 0.05 | Carbon-12 to Carbon-22 fatty acids | [7] |

| Purified Ehrlich cell carboxylase | 0.030 (inhibition constant 50%) | Lauroyl-coenzyme A inhibition | [10] |

| TesA (Escherichia coli thioesterase) | 1.38 | Lauroyl-coenzyme A substrate | [11] |

| Fatty acid elongation (yeast) | 0.05 | Maximal activity with Carbon-12 to Carbon-14 | [7] |

| Microsomal elongation system | 0.13 | Carbon-12+ chain elongation | [7] |

Role in Fatty Acid Elongation Systems Across Biological Kingdoms

Mammalian Elongation Systems

In mammalian systems, lauroyl-coenzyme A serves as a critical substrate for multiple fatty acid elongation pathways mediated by the elongation of very long chain fatty acids protein family [12] [13]. These enzymes, designated Elongation of Very Long Chain Fatty Acids proteins 1 through 7, each display distinct substrate preferences and tissue-specific expression patterns [13] [14].

Elongation of Very Long Chain Fatty Acids protein 1 demonstrates significant activity toward lauroyl-coenzyme A, catalyzing its elongation to produce carbon-14 through carbon-26 acyl-coenzyme A species [12] [15]. This enzyme exhibits the highest activity toward carbon-22 coenzyme A but maintains substantial catalytic efficiency with lauroyl-coenzyme A as a starting substrate [15]. The elongation process involves sequential two-carbon additions through the incorporation of malonyl-coenzyme A, with each cycle producing progressively longer acyl-coenzyme A derivatives [13] [14].

Elongation of Very Long Chain Fatty Acids protein 3 and protein 6 also demonstrate high activity toward lauroyl-coenzyme A, with protein 3 showing optimal activity for carbon-18 substrates and protein 6 exhibiting extremely high activity toward carbon-16 substrates [13] [16]. The substrate specificity of these enzymes is determined by the first step of the elongation pathway, specifically the condensing enzyme activity rather than the subsequent reduction or dehydration steps [13].

Yeast and Fungal Systems

Yeast fatty acid elongation systems demonstrate remarkable efficiency in utilizing lauroyl-coenzyme A as a substrate [7] [17]. In Saccharomyces cerevisiae, the Elongation protein 1 system shows maximal activity with substrates containing 12 to 14 carbon atoms, making lauroyl-coenzyme A an optimal substrate for this elongation pathway [7]. The Michaelis constant for lauroyl-coenzyme A in yeast elongation systems is approximately 0.05 millimolar, indicating high substrate affinity [7].

The yeast elongation system differs from mammalian counterparts in its organization and regulation. Research demonstrates that yeast elongation enzymes form functional complexes that enhance catalytic efficiency and substrate channeling [17]. In yeast mutants lacking endogenous de novo fatty acid synthesis, elongation activity becomes strictly dependent on medium-chain or long-chain acyl-coenzyme A primers of 10 or more carbon atoms, with lauroyl-coenzyme A representing one of the most effective primers [7].

Plant Elongation Mechanisms

Plant fatty acid elongation systems utilize lauroyl-coenzyme A through distinct enzymatic mechanisms compared to animal and fungal systems [18] [19]. Plants employ two families of condensing enzymes: Fatty Acid Elongation 1-type ketoacyl-coenzyme A synthases and Elongation Defective-Like proteins [18]. These enzymes demonstrate specificity for medium-chain fatty acyl-coenzyme A substrates, including lauroyl-coenzyme A.

In plant systems, lauroyl-coenzyme A elongation occurs primarily in the endoplasmic reticulum through a four-enzyme complex system [18]. The elongation process in plants has been extensively studied in Arabidopsis thaliana, where the condensing enzymes provide substrate specificity while the other three enzymes act as generalists contributing to all metabolic pathways requiring very long chain fatty acids [18].

Transgenic studies in Brassica napus seeds expressing lauroyl-acyl carrier protein thioesterase have revealed complex metabolic responses to altered lauroyl-coenzyme A pools [19] [20]. These studies demonstrate that increased lauroyl-coenzyme A availability induces coordinate changes in both fatty acid synthesis and oxidation pathways [19]. The expression of thioesterase resulted in up to 60 mole percent laurate in triacylglycerols, accompanied by several-fold increases in lauroyl-coenzyme A oxidase activity [19].

Bacterial Elongation Pathways

Bacterial systems demonstrate diverse approaches to lauroyl-coenzyme A utilization in fatty acid elongation [21] [22]. In Escherichia coli, the fatty acid synthase complex can utilize lauroyl-coenzyme A for chain elongation through the addition of two-carbon units from malonyl-coenzyme A [21]. This process involves the sequential transfer of acyl-coenzyme A to acyltransferase domains, acyl carrier protein domains, and finally to beta-ketoacyl synthase domains [23].

Mycobacterial systems exhibit specialized regulation of lauroyl-coenzyme A utilization through transcriptional control mechanisms [22]. The FasR transcriptional regulator in Mycobacterium tuberculosis responds to long-chain acyl-coenzyme A pools, including those derived from lauroyl-coenzyme A elongation, to modulate fatty acid synthesis gene expression [22]. This regulatory system ensures coordinate control of fatty acid synthesis in response to cellular acyl-coenzyme A availability.

Table 2: Lauroyl-Coenzyme A Role in Fatty Acid Elongation Systems Across Biological Kingdoms

| Biological Kingdom | Elongase System | Lauroyl-Coenzyme A Substrate Activity | Primary Products | Reference |

|---|---|---|---|---|

| Mammals | Elongation of Very Long Chain Fatty Acids protein 1 | Moderate (Carbon-12 to Carbon-26) | Carbon-24 to Carbon-26 acyl-coenzyme A | [12] [13] [15] |

| Mammals | Elongation of Very Long Chain Fatty Acids protein 3 | High (Carbon-12 to Carbon-22) | Carbon-14 to Carbon-20 acyl-coenzyme A | [13] [24] |

| Mammals | Elongation of Very Long Chain Fatty Acids protein 6 | High (Carbon-12 to Carbon-18) | Carbon-14 to Carbon-18 acyl-coenzyme A | [13] [16] |

| Yeast (Saccharomyces cerevisiae) | Elongation protein 1 | Maximal (Carbon-12 to Carbon-16) | Carbon-14 to Carbon-16 acyl-coenzyme A | [7] [17] |

| Plants (Arabidopsis) | Fatty Acid Elongation 1-type ketoacyl-coenzyme A synthases | Medium chain specificity | Carbon-14+ fatty acids | [18] |

| Bacteria (Escherichia coli) | Fatty acid synthase complex | Active for elongation | Carbon-14+ fatty acids | [21] |

| Fungi (Corynebacterium glutamicum) | Very long chain fatty acid synthase | Substrate for elongation | Very long chain products | [12] |

Regulatory Networks Controlling Cellular Lauroyl-Coenzyme A Pools

Substrate Availability and Enzyme Regulation

Cellular lauroyl-coenzyme A concentrations are tightly controlled through multiple regulatory mechanisms that ensure metabolic homeostasis [6] [8]. Substrate availability regulation represents a primary control point, where the concentration of free lauric acid and coenzyme A directly influences lauroyl-coenzyme A synthesis rates [25]. The Michaelis constants of acyl-coenzyme A synthetases for both substrates are similar to or higher than their physiological concentrations, indicating that substrate availability significantly affects enzyme activity [25].

The regulation of coenzyme A biosynthesis itself provides an additional layer of control over lauroyl-coenzyme A pools [26] [27]. Pantothenate kinase, the rate-limiting enzyme in coenzyme A biosynthesis, is subject to feedback inhibition by coenzyme A and its derivatives [26]. This regulatory mechanism ensures that coenzyme A availability does not become limiting for lauroyl-coenzyme A synthesis while preventing excessive accumulation that could disrupt cellular metabolism.

Research has demonstrated that coenzyme A levels are dynamically regulated in response to nutritional state and metabolic demands [27] [25]. During fasting conditions, total intracellular coenzyme A levels increase to support enhanced fatty acid oxidation, which includes increased flux through pathways utilizing lauroyl-coenzyme A [27]. This coordinate regulation ensures that substrate availability matches metabolic requirements.

Allosteric and Feedback Control Mechanisms

Lauroyl-coenzyme A participates in sophisticated feedback control networks that regulate its own synthesis and utilization [28] [10]. Acetyl-coenzyme A carboxylase, the rate-limiting enzyme in fatty acid synthesis, is subject to inhibition by long-chain acyl-coenzyme A species, including lauroyl-coenzyme A [10] [29]. The inhibition constant 50% for lauroyl-coenzyme A inhibition of acetyl-coenzyme A carboxylase is approximately 30 micromolar, establishing a clear threshold for feedback regulation [10].

Recent research has identified lauroyl-coenzyme A as an allosteric activator of adenosine monophosphate-activated protein kinase beta-1 containing isoforms [28]. This activation occurs through binding to the Allosteric Drug and Metabolite site formed between the alpha subunit kinase domain and the beta subunit [28]. The allosteric activation by lauroyl-coenzyme A promotes fatty acid oxidation through phosphorylation of acetyl-coenzyme A carboxylase, creating a feed-forward mechanism that enhances the oxidation of the same molecules that activate the kinase [28].

The specificity of different acyl-coenzyme A species for various regulatory targets creates a complex network of metabolic control [10] [23]. Studies in Ehrlich cells have demonstrated that the relative inhibitory effects of different acyl-coenzyme A species on fatty acid biosynthesis depend on their specific inhibitory potencies toward acetyl-coenzyme A carboxylase [10]. Lauroyl-coenzyme A exhibits intermediate inhibitory activity compared to longer-chain acyl-coenzyme A species [10].

Transcriptional and Post-Translational Control

Transcriptional regulation of genes involved in lauroyl-coenzyme A metabolism provides long-term control over cellular pools [30] [22]. In bacterial systems, the FadR and FapR regulatory proteins respond to acyl-coenzyme A concentrations to control the expression of fatty acid metabolism genes [30]. Long-chain acyl-coenzyme A species, including those derived from lauroyl-coenzyme A elongation, serve as metabolic signals that antagonize FadR protein function and promote fatty acid degradation gene expression [30].

The FapR regulatory system in gram-positive bacteria responds specifically to malonyl-coenzyme A concentrations, creating an indirect regulatory connection to lauroyl-coenzyme A pools [30]. Since lauroyl-coenzyme A elongation consumes malonyl-coenzyme A, changes in lauroyl-coenzyme A flux can influence malonyl-coenzyme A availability and thus FapR-mediated gene regulation [30].

Post-translational modifications provide rapid response mechanisms for controlling lauroyl-coenzyme A-related enzyme activities [31] [25]. Acetyl-coenzyme A carboxylase undergoes phosphorylation by adenosine monophosphate-activated protein kinase, which inhibits its activity and reduces malonyl-coenzyme A production [31]. This phosphorylation event is influenced by cellular acyl-coenzyme A concentrations, including lauroyl-coenzyme A, creating a regulatory circuit that coordinates fatty acid synthesis and oxidation [31].

Compartmentalization and Transport Control

Subcellular compartmentalization represents a crucial mechanism for controlling lauroyl-coenzyme A pools and their metabolic effects [27]. Different cellular compartments maintain distinct coenzyme A and acyl-coenzyme A concentrations, with major pools found in the cytosol, mitochondria, and peroxisomes [27]. The cytosolic concentration of free coenzyme A ranges from 20 to 80 micromolar, providing the primary pool for lauroyl-coenzyme A synthesis [27].

Transport mechanisms across organellar membranes control the distribution of coenzyme A and its derivatives between compartments [27]. The peroxisomal coenzyme A transporter SLC25A17 can transport coenzyme A bidirectionally across the peroxisomal membrane through a counter-exchange mechanism [27]. This transporter exhibits a dissociation constant of 20 micromolar for coenzyme A, compatible with physiological concentrations and suggesting active regulation of peroxisomal coenzyme A pools [27].

Mitochondrial coenzyme A pools are maintained separately from cytosolic pools, with specific transport mechanisms controlling the movement of coenzyme A derivatives [27]. The compartmentalization ensures that lauroyl-coenzyme A synthesis and utilization can be independently regulated in different cellular locations according to local metabolic requirements [27].

Metabolic Channeling and Enzyme Complex Formation

The formation of multi-enzyme complexes provides an additional level of control over lauroyl-coenzyme A metabolism [13] [15]. Research has demonstrated that elongation of very long chain fatty acids proteins form functional complexes with other enzymes involved in fatty acid elongation, including ketoacyl-coenzyme A reductases and enoyl-coenzyme A reductases [13] [15]. These complexes facilitate substrate channeling and coordinate the multiple steps of fatty acid elongation.

The interaction between elongation complexes and other metabolic enzymes creates opportunities for metabolic channeling and regulation [15]. Studies have shown that Elongation of Very Long Chain Fatty Acids protein 1 interacts with ceramide synthase 2, an enzyme essential for carbon-24 sphingolipid synthesis [15]. This interaction suggests that lauroyl-coenzyme A elongation is coordinated with downstream sphingolipid synthesis pathways [15].

Complex formation also influences the kinetic properties of individual enzymes within the elongation pathway [13]. The association of enzymes in functional complexes can alter their apparent Michaelis constants and maximum velocities compared to isolated enzymes, providing additional opportunities for metabolic regulation [13].

Table 3: Regulatory Networks Controlling Cellular Lauroyl-Coenzyme A Pools

| Regulatory Mechanism | Target Enzymes/Pathways | Effect on Lauroyl-Coenzyme A | Concentration Range (micromolar) | Reference |

|---|---|---|---|---|

| Substrate availability regulation | Acyl-coenzyme A synthetases | Controls synthesis rate | 5-50 | [6] [8] |

| Product inhibition feedback | Acetyl-coenzyme A carboxylase | Prevents overaccumulation | 30 (inhibition threshold) | [10] [29] |

| Allosteric modulation | Adenosine monophosphate-activated protein kinase beta-1 isoforms | Promotes beta-oxidation | 20-100 | [28] |

| Transcriptional control | FadR/FapR regulons | Regulates synthesis genes | Variable | [30] [22] |

| Post-translational modification | Acetyl-coenzyme A carboxylase phosphorylation | Inhibits malonyl-coenzyme A formation | Regulatory | [31] [25] |

| Compartmentalization | Mitochondrial/endoplasmic reticulum transport | Localizes pools | 20-80 (cytosolic) | [27] |

| Metabolic channeling | Elongase complex formation | Coordinates elongation | Complex-dependent | [13] [15] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Use Classification

Dates

2: Poosch MS, Yamazaki RK. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochim Biophys Acta. 1986 Dec 10;884(3):585-93. PubMed PMID: 3778940.

3: Oba Y, Sato M, Ojika M, Inouye S. Enzymatic and genetic characterization of firefly luciferase and Drosophila CG6178 as a fatty acyl-CoA synthetase. Biosci Biotechnol Biochem. 2005 Apr;69(4):819-28. PubMed PMID: 15849423.

4: Tamvakopoulos CS, Willi S, Anderson VE, Hale DE. Long-chain acyl-CoA profiles in cultured fibroblasts from patients with defects in fatty acid oxidation. Biochem Mol Med. 1995 Jun;55(1):15-21. PubMed PMID: 7551821.

5: Bieber LL, Wagner M. Effect of pH and acyl-CoA chain length on the conversion of heart mitochondrial CPT-I/CPTo to a high affinity, malonyl-CoA-inhibited state. Biochim Biophys Acta. 1996 Aug 13;1290(3):261-6. PubMed PMID: 8765129.

6: Bränström R, Aspinwall CA, Välimäki S, Ostensson CG, Tibell A, Eckhard M, Brandhorst H, Corkey BE, Berggren PO, Larsson O. Long-chain CoA esters activate human pancreatic beta-cell KATP channels: potential role in Type 2 diabetes. Diabetologia. 2004 Feb;47(2):277-83. Epub 2004 Jan 23. PubMed PMID: 14740158.

7: Cai Y, Appelkvist EL, DePierre JW. Hepatic oxidative stress and related defenses during treatment of mice with acetylsalicylic acid and other peroxisome proliferators. J Biochem Toxicol. 1995 Apr;10(2):87-94. PubMed PMID: 7562957.

8: Ramsey AJ, Chinkers M. Identification of potential physiological activators of protein phosphatase 5. Biochemistry. 2002 Apr 30;41(17):5625-32. PubMed PMID: 11969423.

9: Gallagher EP, Di Giulio RT. Effects of 2,4-dichlorophenoxyacetic acid and picloram on biotransformation, peroxisomal and serum enzyme activities in channel catfish (Ictalurus punctatus). Toxicol Lett. 1991 Jun;57(1):65-72. PubMed PMID: 2048162.